way100135

概要

説明

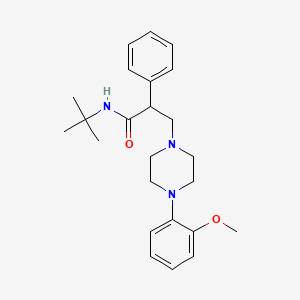

WAY 100135は、フェニルピペラジン系に属する化合物です。主に、セロトニン作動薬として科学研究で使用されています。WAY 100135は、セロトニン受容体のサブタイプである5-ヒドロキシトリプタミン1A受容体の強力な拮抗薬として作用します。当初、この受容体に対して高い選択性を有すると考えられていましたが、さらなる研究により、5-ヒドロキシトリプタミン1D受容体の部分アゴニストとしても作用し、さらに弱いながら5-ヒドロキシトリプタミン1B受容体にも作用することが明らかになりました .

製法

WAY 100135の合成には、いくつかの段階が必要です。主要な合成経路には、tert-ブチルアミンと3-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-フェニルプロパノイルクロリドの反応が含まれます。反応条件は、通常、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの塩基を使用し、反応を促進します。 生成物は、再結晶やクロマトグラフィーなどの標準的な技術を用いて精製されます .

WAY 100135の工業生産方法は、主に研究目的で使用されるため、大規模な工業用途にはあまり用いられず、広く文書化されていません。

準備方法

The synthesis of WAY 100135 involves several steps. The key synthetic route includes the reaction of tert-butylamine with 3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanoyl chloride. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for WAY 100135 are not widely documented, as it is primarily used for research purposes rather than large-scale industrial applications.

化学反応の分析

WAY 100135は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 化合物に存在する官能基を修飾するために、還元反応を行うことができます。

置換: WAY 100135は、特にピペラジン環において置換反応を起こし、異なる置換基を持つ誘導体を形成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

WAY 100135は、以下を含むいくつかの科学研究への応用があります。

神経科学: 脳におけるセロトニン受容体の役割、およびさまざまな神経学的および精神医学的障害における関与を研究するために使用されます。

薬理学: 研究者は、WAY 100135を用いて、セロトニン受容体拮抗薬の薬理学的性質とその潜在的な治療的用途を調査しています。

行動研究: この化合物は、動物実験で、セロトニン受容体調節が行動や認知に与える影響を理解するために使用されます。

科学的研究の応用

WAY-100135 is a serotonergic drug belonging to the phenylpiperazine family, primarily utilized in scientific research . It functions as a potent 5-HT1A receptor antagonist . While initially believed to be highly selective, further research has indicated that it also acts as a partial agonist of the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor .

Scientific Research Applications

WAY-100135 has diverse applications in scientific research, particularly in studies related to serotonin receptors and their functions. Some specific applications include:

- Psychotomimetic Effects of MK-801: WAY-100135 has been investigated for its ability to modify the psychostimulant and psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors . Studies have shown that WAY-100135 can attenuate the locomotor stimulant effects of MK-801 .

- Sensorimotor Gating: WAY-100135 can influence the detrimental effects of MK-801 on sensorimotor gating, which is measured as prepulse-induced inhibition of the acoustic startle response .

- Working Memory and Selective Attention: WAY-100135 has been found to attenuate the detrimental effects of MK-801 on working memory and selective attention, as measured in a delayed alternation task .

- 5-HT Efflux Studies: WAY-100135 has been used to study its effects on electrically stimulated 5-hydroxytryptamine (5-HT) efflux in the ventrolateral geniculate nucleus (vLGN) .

- Receptor Binding and Activity: WAY-100135 is utilized in radioligand binding assays to determine its affinity and intrinsic activity at recombinant human 5-HT1B and 5-HT1D receptors .

- Spatial Learning: WAY-100135 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine .

Attenuation of MK-801 Effects

WAY-100135 has been shown to attenuate the locomotor stimulant effects of MK-801 in a dose-dependent manner . Specifically, doses of 10 and 20 mg/kg of WAY-100135 were effective in reducing the stimulant effects of MK-801 (0.4 mg/kg) . Additionally, lower doses (1.25 and 2.5 mg/kg) of WAY-100135 attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating .

Effects on 5-HT Efflux

Studies have explored the impact of WAY-100135 on 5-HT efflux . It was observed that WAY-100135 (1.0 μM) decreased 5-HT efflux in the vLGN during short stimulations, an effect that could be blocked by the 5-HT1D/1B receptor antagonist GR 127935 .

Partial Agonist Activity

WAY-100135 was found to be a partial agonist at human 5-HT1B and 5-HT1D receptors, displaying agonist or antagonist properties depending on the stimulation protocol and the resultant 5-HT "tone" at the receptor .

Antidepressant-like Behavior

The administration of WAY100135, a serotonin receptor antagonist, can abolish the antidepressant-like behavior .

Data Table

作用機序

WAY 100135は、5-ヒドロキシトリプタミン1A受容体に結合することで効果を発揮し、この受容体部位におけるセロトニンの作用を阻害します。この拮抗作用により、セロトニン作動性ニューロンの活動が上昇します。さらに、WAY 100135は、5-ヒドロキシトリプタミン1D受容体に対して部分アゴニストとして作用し、さらに弱いながら5-ヒドロキシトリプタミン1B受容体にも作用します。 これらの複数のセロトニン受容体サブタイプとの相互作用は、その全体的な薬理学的プロファイルに寄与しています .

類似化合物との比較

WAY 100135は、WAY 100635などの他のセロトニン受容体拮抗薬と比較されることがよくあります。両方の化合物が5-ヒドロキシトリプタミン1A受容体の強力な拮抗薬である一方で、WAY 100635はより選択的で強力であると考えられています。WAY 100635は、ドーパミンD4受容体においても強力なアゴニストとして作用するため、その選択性が制限されます。その他の類似化合物には以下のようなものがあります。

WAY 100635: より強力だが、選択性の低い5-ヒドロキシトリプタミン1A受容体拮抗薬。

WAY 362450: 同様の受容体結合特性を持つ別の化合物。

WAY 200070: 同等の薬理学的効果を持つ化合物

WAY 100135は、5-ヒドロキシトリプタミン1D受容体に対する部分アゴニスト活性を持つため、他のセロトニン受容体拮抗薬とは異なり、独自性を持っています。

生物活性

WAY100135 is a selective antagonist of the 5-HT1A serotonin receptor, which plays a crucial role in various neurobiological processes. This compound has been extensively studied for its potential effects on psychostimulant activity, sensorimotor gating, and cognitive functions, particularly in the context of schizophrenia and anxiety disorders. This article will explore the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

This compound selectively antagonizes the 5-HT1A receptor with a high affinity (IC50 = 15 nM) and exhibits minimal activity on other serotonin receptors such as 5-HT1B and 5-HT2 . The blockade of the 5-HT1A receptor is believed to influence serotonin release and modulate neurotransmission in the brain, particularly in regions associated with mood regulation and cognition.

Effects on Psychostimulant Activity

Research has shown that this compound can modify the effects of psychostimulants like MK-801, a non-competitive NMDA receptor antagonist. A study demonstrated that this compound at doses of 10 mg/kg and 20 mg/kg significantly attenuated the locomotor stimulant effects induced by MK-801 (0.4 mg/kg). However, lower doses (1.25 to 5 mg/kg) did not exhibit this effect .

Table 1: Effects of this compound on MK-801 Induced Locomotion

| Dose of this compound (mg/kg) | Effect on Locomotion |

|---|---|

| 1.25 | No effect |

| 2.5 | No effect |

| 5 | No effect |

| 10 | Attenuated |

| 20 | Attenuated |

Influence on Cognitive Function

In addition to its effects on locomotion, this compound has been shown to impact cognitive functions such as working memory and attention. In experiments where rats were subjected to a delayed alternation task, this compound at doses of 1.25 and 2.5 mg/kg improved performance by mitigating the cognitive deficits caused by MK-801 .

Table 2: Cognitive Effects of this compound on Working Memory

| Dose of this compound (mg/kg) | Performance Improvement |

|---|---|

| 1.25 | Yes |

| 2.5 | Yes |

| 5 | No |

| 10 | No |

| 20 | No |

Sensorimotor Gating

The impact of this compound on sensorimotor gating was assessed using the prepulse inhibition (PPI) paradigm. The results indicated that lower doses (1.25 and 2.5 mg/kg) effectively abolished the disruptive effects of MK-801 on PPI, while higher doses did not produce significant changes . This finding suggests that this compound may have potential therapeutic implications for conditions characterized by impaired sensorimotor gating, such as schizophrenia.

Table 3: Effects of this compound on Sensorimotor Gating

| Dose of this compound (mg/kg) | Effect on PPI |

|---|---|

| 1.25 | Abolished disruption |

| 2.5 | Abolished disruption |

| 5 | No effect |

| 10 | No effect |

| 20 | No effect |

Case Studies and Comparative Research

In comparative studies, this compound has been used alongside other compounds to elucidate its effects further. For instance, in social interaction tests involving rats, it was found that co-administration with agonists like 8-OH-DPAT could reverse anxiety-like behaviors induced by these compounds . The results indicated that this compound's antagonistic action could mediate anxiolytic effects through modulation of serotonin pathways.

Table 4: Behavioral Parameters in Social Interaction Tests

| Treatment Group | Social Interaction Time (s) | Locomotor Activity (counts) |

|---|---|---|

| Vehicle | 31.7 ± 5.5 | 697.7 ± 57.2 |

| This compound (200 ng) | 28.8 ± 4.4 | 663.5 ± 41.2 |

| Agonist + this compound | Increased | No significant change |

特性

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDAKAAYOXIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927903 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133025-23-7 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Way 100135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。